2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique structure combining a fluoropyridine moiety, an octahydropyrrolo[3,4-c]pyrrole ring, and a benzodiazole unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through fluorination reactions, such as the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Ring: This ring system can be formed via cyclization reactions, often involving the use of suitable precursors and catalysts under controlled conditions.
Coupling Reactions: The final step involves coupling the fluoropyridine moiety with the octahydropyrrolo[3,4-c]pyrrole ring and the benzodiazole unit.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the benzodiazole unit can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-chloropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
- 2-[5-(3-bromopyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
Uniqueness
The presence of the fluorine atom in 2-[5-(3-fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole imparts unique electronic properties, such as increased electronegativity and reduced basicity, compared to its chloro- and bromo- analogues. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C20H20FN5O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H20FN5O/c1-24-18-5-3-2-4-17(18)23-20(24)26-11-13-9-25(10-14(13)12-26)19(27)15-6-7-22-8-16(15)21/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
VUHUKXYYUZWYRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=NC=C5)F |
Origin of Product |
United States |
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